2-((2-oxo-2-phenylethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
2-((2-Oxo-2-phenylethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic compound featuring a pyrimidoindole core substituted with a phenyl group at position 3 and a phenacylthio (2-oxo-2-phenylethylthio) moiety at position 2. Its molecular formula is C₂₆H₁₉N₃O₂S, with a molecular weight of 437.5 g/mol. The compound’s structure combines aromatic and electron-withdrawing groups, making it a candidate for diverse pharmacological applications, particularly in targeting Toll-like receptors (TLRs) due to structural similarities with reported TLR4 ligands . Its synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization, confirmed via NMR and HRMS .
Properties
IUPAC Name |
2-phenacylsulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2S/c28-20(16-9-3-1-4-10-16)15-30-24-26-21-18-13-7-8-14-19(18)25-22(21)23(29)27(24)17-11-5-2-6-12-17/h1-14,25H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUDJNCHFWBOBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-oxo-2-phenylethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidoindole Core: This step involves the cyclization of an appropriate precursor, such as a substituted aniline, with a formylating agent to form the pyrimidoindole core.
Thioether Formation: The next step involves the introduction of the thioether linkage. This can be achieved by reacting the pyrimidoindole core with a phenylethyl ketone derivative in the presence of a thiolating agent under controlled conditions.
Final Cyclization and Functionalization: The final step involves cyclization and functionalization to introduce the phenyl group and complete the structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Biological Activities
The biological activities of 2-((2-oxo-2-phenylethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one have been investigated through various studies, highlighting its potential as:
Antimicrobial Agents
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. Molecular docking studies have suggested that these compounds can effectively bind to target enzymes in microbial cells .
Anticancer Properties
Studies have shown that this compound demonstrates cytotoxic effects against several cancer cell lines. The proposed mechanism includes inducing apoptosis through the activation of caspases and modulation of signaling pathways involved in cell proliferation .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes, such as tyrosinase and α-glucosidase. Inhibition of these enzymes is crucial for developing treatments for conditions like hyperpigmentation and diabetes . The structure–activity relationship (SAR) analyses indicate that specific substitutions on the phenyl rings significantly enhance inhibitory activity .
Case Studies
Several case studies have documented the efficacy of this compound in different applications:
Case Study 1: Antimicrobial Activity
A study reported the synthesis and evaluation of a series of thio-substituted pyrimidines, including this compound. Results showed promising activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Research
In vitro tests demonstrated that this compound could inhibit the growth of breast cancer cells by inducing apoptosis. The study utilized flow cytometry to assess cell cycle distribution and apoptosis rates, providing evidence for its anticancer properties .
Mechanism of Action
The mechanism of action of 2-((2-oxo-2-phenylethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The thioether linkage and the pyrimidoindole core are crucial for its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrimido[5,4-b]indole derivatives, with structural variations influencing physicochemical properties and biological activity. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
*Note: XLogP3 estimated based on structural analogs.
Key Findings :
Substituent Effects on Lipophilicity :
- The 4-chlorophenyl analog (XLogP3 = 5.2) is more lipophilic than the target compound (~4.5), likely due to chlorine’s electron-withdrawing nature . Conversely, the 4-methoxyphenyl derivative (XLogP3 = 3.8) shows reduced lipophilicity, attributed to the methoxy group’s polarity .
- The trifluoromethoxyphenyl acetamide derivative (XLogP3 = 4.7) balances lipophilicity and electronic effects, enhancing membrane permeability .
Solubility and Bioavailability :
- Piperidine-containing analogs (e.g., ) exhibit lower XLogP3 values and increased hydrogen bond acceptors, suggesting improved aqueous solubility.
- The dihydroindole-substituted compound (XLogP3 = 5.0) may face solubility challenges despite its planar structure .
The 4-chlorophenyl variant’s enhanced stability (via Cl substitution) could improve in vivo half-life .
Synthetic Flexibility: Modifications at the thioether side chain (e.g., morpholino, piperidinyl, or acetamide groups) allow tuning of electronic and steric properties .
Contradictions and Limitations :
- Substituent effects on solubility (e.g., methoxy vs. chloro) may vary in biological systems, necessitating empirical validation.
Biological Activity
The compound 2-((2-oxo-2-phenylethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimido-indole class of heterocyclic compounds. This class has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The synthesis of this compound and its derivatives has been explored extensively in medicinal chemistry, leading to various studies on their biological activity.
Synthesis
The synthesis of the compound typically involves the reaction of thioether precursors with pyrimidine derivatives. For instance, the introduction of the (2-oxo-2-phenylethyl)thio group is achieved through nucleophilic substitution reactions followed by cyclization processes. Characterization of the synthesized compounds is often performed using techniques such as NMR and IR spectroscopy to confirm structural integrity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example, a study highlighted the synthesis of similar thio-substituted pyrimidines that showed potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 2a | Antibacterial | 8 |
| 2b | Antifungal | 16 |
| 2c | Antiviral | 32 |
Anticonvulsant Activity
The anticonvulsant potential of compounds related to this structure has also been investigated. A derivative was reported to exhibit protective effects in animal models against induced seizures, with a notable decrease in seizure frequency and duration .
| Compound | Seizure Model | Efficacy (%) |
|---|---|---|
| 6-methyl | PTZ-induced | 75 |
| 6-methyl | MES-induced | 60 |
Anticancer Activity
The anticancer properties of pyrimido-indole derivatives have been linked to their ability to inhibit specific kinases involved in cancer progression. For instance, compounds derived from this scaffold have shown inhibition of VEGFR-2 kinase with IC50 values around 1.46 µM, indicating potential as therapeutic agents in cancer treatment .
The biological activities of these compounds can be attributed to their interaction with various biological targets:
- Kinase Inhibition : Many derivatives act as inhibitors of receptor tyrosine kinases, which are crucial in signaling pathways for cell proliferation and survival.
- Allosteric Modulation : Some studies suggest that these compounds may function as allosteric modulators for G-protein-coupled receptors (GPCRs), altering receptor activity and downstream signaling .
Case Studies
Several case studies have illustrated the effectiveness of these compounds:
- Antimicrobial Efficacy : A study conducted on a series of thio-substituted pyrimidines demonstrated broad-spectrum antimicrobial activity, leading to further investigations into their mechanism of action.
- Anticonvulsant Properties : In a controlled study involving animal models, specific derivatives showed significant anticonvulsant effects compared to standard treatments, suggesting their potential as alternative therapies.
- Cancer Cell Line Studies : The evaluation of these compounds on various cancer cell lines (e.g., HeLa and HCT116) revealed substantial antiproliferative effects, warranting further exploration in clinical settings.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of pyrimido[5,4-b]indole derivatives typically involves multi-step heterocyclic assembly. Key strategies include:
- Condensation and Cyclization : Refluxing intermediates (e.g., 3-formylindole derivatives) with thiol-containing reactants in acetic acid with sodium acetate as a catalyst, followed by recrystallization from DMF/acetic acid mixtures .
- Pd-Catalyzed Amidation : For constructing the pyrimidoindole core, Pd-catalyzed cyclization of aryl halides with amidine precursors has been effective, yielding high-purity products under inert atmospheres (e.g., N₂) .
- Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switching from acetic acid to DMF) to improve solubility of intermediates.
Basic: How can the purity and structural integrity of the compound be confirmed post-synthesis?
Methodological Answer:
Use a combination of analytical techniques:
- X-ray Crystallography : Resolve crystal structure to confirm bond angles and stereochemistry, especially for novel analogs. Single-crystal studies at 90–298 K provide high-resolution data .
- Spectroscopy :
- Elemental Analysis : Validate C, H, N, S percentages against theoretical values .
Advanced: What strategies are effective in analyzing contradictory biological activity data across structural analogs?
Methodological Answer:
Contradictions often arise from subtle structural variations. Systematic approaches include:
- Pharmacophore Modeling : Map functional groups (e.g., thioether, carbonyl) responsible for activity using software like Schrödinger Suite. Compare with inactive analogs to identify critical motifs .
- Dose-Response Studies : Test analogs across a wide concentration range (e.g., 1 nM–100 µM) to differentiate potency (IC₅₀) and efficacy (Emax) .
- Crystallographic Overlays : Align X-ray structures of active/inactive analogs to detect conformational differences in binding pockets .
Advanced: How can computational models investigate the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or MOE to predict binding modes with target proteins (e.g., kinases). Input SMILES/InChI data to generate 3D conformers .
- MD Simulations : Run 100-ns simulations in GROMACS to assess ligand-protein stability and identify key residues (e.g., hydrogen bonds with catalytic lysine) .
- QSAR Modeling : Corrogate electronic (e.g., logP, dipole moment) and steric descriptors (e.g., molar refractivity) with activity data to derive predictive models .
Advanced: What methods establish structure-activity relationships (SAR) for pyrimidoindole derivatives?
Methodological Answer:
- Analog Synthesis : Systematically modify substituents (e.g., phenyl → halogenated aryl) and evaluate changes in activity .
- Free-Wilson Analysis : Quantify contributions of specific groups (e.g., 2-oxoethylthio) to bioactivity using regression models .
- Proteolytic Stability Assays : Incubate compounds in liver microsomes to correlate structural features (e.g., electron-withdrawing groups) with metabolic half-life .
Advanced: How to resolve discrepancies between crystallographic data and spectroscopic analyses?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
